molecular formula C13H10F3N B13327328 3-Amino-5-(trifluoromethyl)biphenyl

3-Amino-5-(trifluoromethyl)biphenyl

Cat. No.: B13327328
M. Wt: 237.22 g/mol
InChI Key: YEWWIUNSWYTEFC-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The process involves the coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with an appropriate aryl halide under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Safety considerations, such as handling of potentially explosive intermediates, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3-Amino-5-(trifluoromethyl)biphenyl exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 3-Amino-4-(trifluoromethyl)biphenyl
  • 3-Amino-2-(trifluoromethyl)biphenyl

Comparison: 3-Amino-5-(trifluoromethyl)biphenyl is unique due to the specific positioning of the amino and trifluoromethyl groups on the biphenyl structure. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8H,17H2

InChI Key

YEWWIUNSWYTEFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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